
2,2'-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is a complex organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by its unique structure, which includes two indole moieties connected by a phenylmethylene bridge
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) typically involves the reaction of indole derivatives with appropriate reagents under controlled conditions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst . The reaction conditions often include refluxing in methanol with methanesulfonic acid as the catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple steps, such as the preparation of intermediate compounds, purification, and final synthesis under controlled temperature and pressure conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the indole moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophilic reagents such as halogens or nitrating agents in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding quinones, while reduction may produce fully reduced indole derivatives.
Applications De Recherche Scientifique
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of methoxy and methyl groups can influence its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,2’-(Phenylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone)
- 4,4’-(Phenylmethylene)bis(2,6-dimethylphenol)
Uniqueness
2,2’-(Phenylmethylene)bis(4,6-dimethoxy-3-methyl-1H-indole) is unique due to its specific structural features, including the phenylmethylene bridge and the presence of methoxy and methyl groups
Propriétés
Numéro CAS |
123797-41-1 |
|---|---|
Formule moléculaire |
C29H30N2O4 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
2-[(4,6-dimethoxy-3-methyl-1H-indol-2-yl)-phenylmethyl]-4,6-dimethoxy-3-methyl-1H-indole |
InChI |
InChI=1S/C29H30N2O4/c1-16-25-21(12-19(32-3)14-23(25)34-5)30-28(16)27(18-10-8-7-9-11-18)29-17(2)26-22(31-29)13-20(33-4)15-24(26)35-6/h7-15,27,30-31H,1-6H3 |
Clé InChI |
CUGHMZGRJHDAEK-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(NC2=C1C(=CC(=C2)OC)OC)C(C3=CC=CC=C3)C4=C(C5=C(N4)C=C(C=C5OC)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-Dioxolan-2-YL)pentyl]-2,2,2-trifluoroacetamide](/img/structure/B14296322.png)
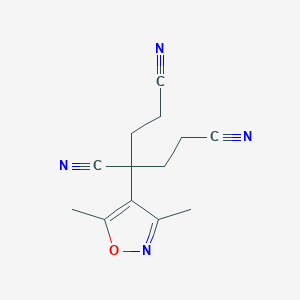
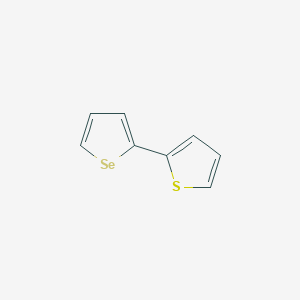
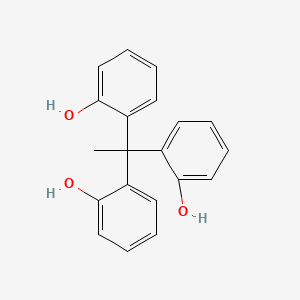
![3,6-Dimethyloctahydrocyclopenta[b]pyran](/img/structure/B14296350.png)
![Methyl 3,4,5-tris{[4-(dodecyloxy)phenyl]methoxy}benzoate](/img/structure/B14296355.png)
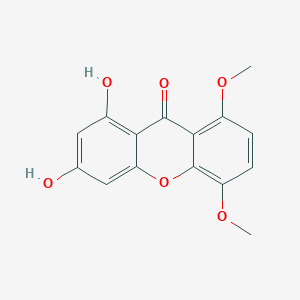
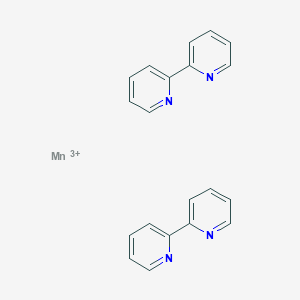
![4-[1-(4-Hydroxyphenyl)-2-phenylbut-1-enyl]phenol;propanoic acid](/img/structure/B14296373.png)
![3-[(Benzyloxy)methyl]-3-methyloxetane](/img/structure/B14296375.png)
![1-[2-(Acetyloxy)ethoxy]ethyl trifluoroacetate](/img/structure/B14296377.png)
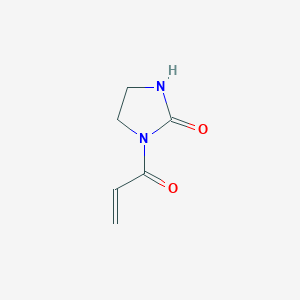

![[2-(Methylselanyl)oct-7-en-2-yl]benzene](/img/structure/B14296402.png)
